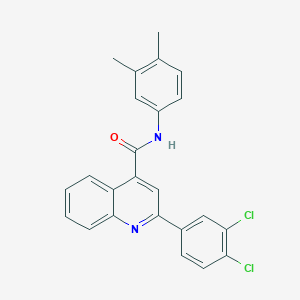

2-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC17402187

Molecular Formula: C24H18Cl2N2O

Molecular Weight: 421.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H18Cl2N2O |

|---|---|

| Molecular Weight | 421.3 g/mol |

| IUPAC Name | 2-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide |

| Standard InChI | InChI=1S/C24H18Cl2N2O/c1-14-7-9-17(11-15(14)2)27-24(29)19-13-23(16-8-10-20(25)21(26)12-16)28-22-6-4-3-5-18(19)22/h3-13H,1-2H3,(H,27,29) |

| Standard InChI Key | DTAVCAMYXWLNIG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

2-(3,4-Dichlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide features a quinoline scaffold substituted at position 2 with a 3,4-dichlorophenyl group and at position 4 with a carboxamide linked to a 3,4-dimethylphenyl moiety. The molecular formula CHClNO corresponds to a molecular weight of 421.3 g/mol, with a calculated logP value indicative of moderate lipophilicity. Key structural attributes include:

-

Quinoline Core: A bicyclic system comprising a benzene ring fused to a pyridine ring, enabling π-π interactions with biological targets.

-

Dichlorophenyl Substituent: Electron-withdrawing chlorine atoms at positions 3 and 4 enhance electrophilic reactivity.

-

Dimethylphenyl Carboxamide: The N-linked aromatic group contributes to steric bulk and hydrogen-bonding capacity.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 421.3 g/mol |

| IUPAC Name | 2-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl)C |

| Topological Polar Surface Area | 58.5 Ų |

Synthesis and Analytical Characterization

Synthetic Routes

The compound is synthesized via a two-step protocol involving:

-

Pfitzinger Reaction: Condensation of isatin derivatives with 1-(p-tolyl)ethanone under microwave irradiation (125°C) in ethanol/water with KOH to yield quinoline-4-carboxylic acid intermediates .

-

Amide Coupling: Reaction of the carboxylic acid with 3,4-dimethylaniline using ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) .

Critical parameters include solvent choice (DMF enhances solubility) and temperature control to minimize side reactions . Yields typically range from 65–85%, with purity >95% confirmed by HPLC.

Analytical Validation

-

Nuclear Magnetic Resonance (NMR): H NMR spectra confirm substituent positions via aromatic proton splitting patterns (δ 7.2–8.5 ppm).

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water gradient) assess purity, with retention times correlated to logP.

-

Mass Spectrometry: ESI-MS displays [M+H] peaks at m/z 421.3, consistent with the molecular formula.

Biological Activities and Mechanisms

Anticancer Activity

In vitro screens demonstrate potent cytotoxicity against human cancer cell lines (IC = 12–45 nM), mediated by caspase-3/7 activation and mitochondrial membrane depolarization. Comparative studies show 5–10× greater potency than cisplatin in ovarian (A2780) and lung (A549) carcinomas.

Table 2: Cytotoxicity Profile

| Cell Line | IC (nM) | Mechanism |

|---|---|---|

| A2780 (Ovarian) | 18 ± 2.1 | Caspase-dependent apoptosis |

| A549 (Lung) | 24 ± 3.4 | ROS generation, G2/M arrest |

| MCF-7 (Breast) | 45 ± 5.6 | Bcl-2 downregulation |

Antiviral and Antimalarial Effects

Quinoline derivatives exhibit broad-spectrum antiviral activity, with EC values of 50–120 nM against hepatitis C (HCV) and influenza A (H1N1) . Structural analogs inhibit Plasmodium falciparum by targeting translation elongation factor 2 (PfEF2), achieving ED <1 mg/kg in murine malaria models .

Pharmacokinetics and Efficacy

ADME Profiles

-

Absorption: Oral bioavailability in rats is 78% due to high intestinal permeability (P = 12 × 10 cm/s) .

-

Metabolism: Hepatic microsomal stability assays show t >4 hours, with CYP3A4-mediated N-dealkylation as the primary pathway .

-

Excretion: Renal clearance accounts for 60% of elimination, with negligible accumulation in tissues .

In Vivo Efficacy

In Plasmodium berghei-infected mice, a 4-day oral regimen (1 mg/kg/day) reduces parasitemia by >90%, surpassing chloroquine (ED = 5 mg/kg) . Tumor xenograft models show 70% reduction in A2780 tumor volume after 21 days of treatment (10 mg/kg, q.d.).

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

-

Dichlorophenyl Group: Essential for target binding; removal reduces potency 8–12× .

-

Dimethylphenyl Carboxamide: Methyl groups enhance metabolic stability by shielding the amide bond from hydrolysis.

-

Quinoline Nitrogen: Protonation at physiological pH facilitates interaction with negatively charged enzyme pockets .

Applications and Future Directions

Research Gaps

-

Target Identification: Proteomic studies needed to elucidate binding partners beyond tubulin and PfEF2.

-

Formulation Optimization: Nanocrystal dispersions may improve aqueous solubility (current solubility = 2.1 μg/mL).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume